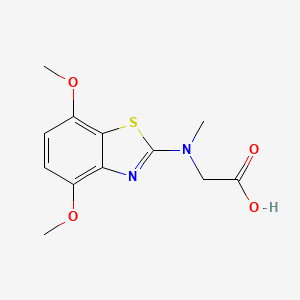![molecular formula C18H21Cl2NO B1426526 3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride CAS No. 1219976-81-4](/img/structure/B1426526.png)
3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride (3-Cl-4-PEME-HCl) is a synthetic compound belonging to a class of compounds known as piperidinylmethyl ethers (PMEs). It has been the subject of much scientific research due to its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- Hariharasarma et al. (1999) explored the synthesis of metallacrown ethers with unsymmetrical bis(phosphinite) and bis(phosphite) ligands derived from 2-hydroxy-2′-(1,4-bisoxo-6-hexanol)-1,1′-biphenyl. They examined the different conformations of the metal center and adjacent ethylene group in the metallacrown ethers (Hariharasarma et al., 1999).
Chemical Reactions and Cation Binding :
- Butler et al. (2003) studied the NMR characterization and cation binding of metallacrown ethers with asymmetric bis(phosphinite) and bis(phosphite) ligands derived from 2-Hydroxy-2‘-(1,4,7-trisoxo-9-nonanol)-1,1‘-biphenyl. This study provided insights into the structural differences and reactivity of these compounds (Butler et al., 2003).
Optical and Dielectric Properties :
- Jang et al. (2007) investigated the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. This research explored the impact of trifluoromethyl and ether groups on the optical properties of fluorinated polyimides (Jang et al., 2007).
Photoluminescence Behaviors and Mesomorphism :
- Lam et al. (2002) examined the synthesis and properties of biphenyl-containing poly(1-alkynes) with different functional bridges and spacer lengths. They focused on how structural variation affects the mesomorphism and photoluminescence behaviors of these compounds (Lam et al., 2002).
Intermediate in Fungicide Synthesis :
- Xie Wei-sheng (2007) described the synthesis of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate in the production of the fungicide difenoconazole (Xie Wei-sheng, 2007).
X-Ray Crystal Structure Analysis :
- Hariharasarma and Gray (1998) provided an X-ray crystal structure analysis of 2-hydroxy-2′-(1,4-bisoxo-6-hexanol)-1,1′-biphenyl. They highlighted the unique intramolecular hydrogen bonding in the compound (Hariharasarma & Gray, 1998).
New Synthesis Methods :
- Reese and Thompson (1988) developed a new synthesis method for 1-arylpiperidin-4-ols, demonstrating the versatility of the compound in synthesizing a range of related chemicals (Reese & Thompson, 1988).
Propiedades
IUPAC Name |
4-[(2-chloro-4-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-12-16(15-4-2-1-3-5-15)6-7-18(17)21-13-14-8-10-20-11-9-14;/h1-7,12,14,20H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSWRXUTWNPGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



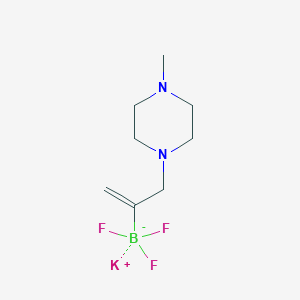
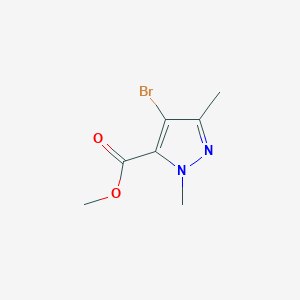
![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)
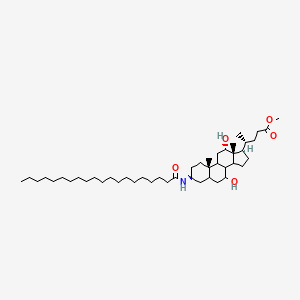

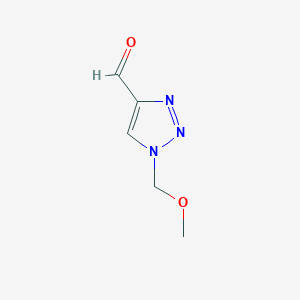
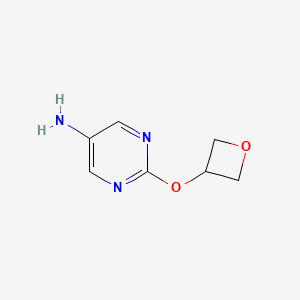
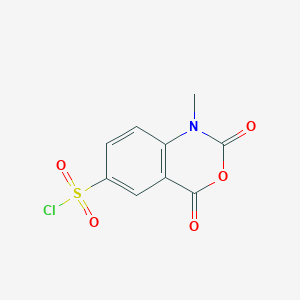

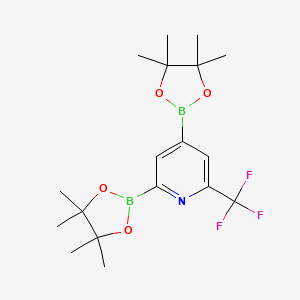
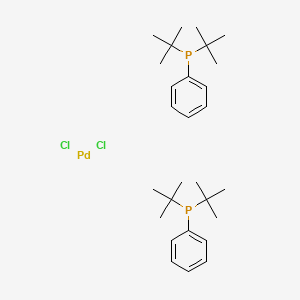
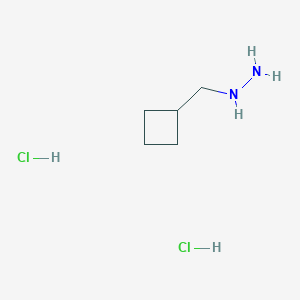
![7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1426463.png)
